Paeonolide

描述

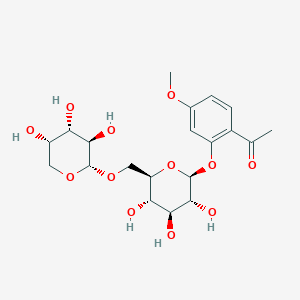

Structure

3D Structure

属性

IUPAC Name |

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZZECHGWAZTIB-NYBIBFQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993369 | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72520-92-4 | |

| Record name | Paeonolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Osteogenic Potential of Paeonolide: A Deep Dive into its Mechanism of Action in Osteoblast Differentiation

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-osteogenic effects of Paeonolide (PALI), a natural compound isolated from the dried roots of Paeonia suffruticosa. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PALI for bone-related disorders such as osteoporosis and periodontitis.

Executive Summary

This compound has been demonstrated to promote osteoblast differentiation and bone mineralization.[1][2][3][4] This whitepaper elucidates the signaling pathways modulated by this compound, details the experimental methodologies used to ascertain its effects, and presents the quantitative data supporting its efficacy as a potential anabolic agent for bone regeneration. The core mechanism of this compound involves the activation of the Bone Morphogenetic Protein (BMP)/Smad, Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathways, which ultimately converge to enhance the expression and nuclear localization of the master osteogenic transcription factor, Runt-related transcription factor 2 (RUNX2).[1][2][3][5]

Core Signaling Pathways in this compound-Mediated Osteogenesis

This compound exerts its effects on osteoblast differentiation through a multi-pronged approach, activating several key signaling cascades crucial for bone formation.

BMP/Smad Pathway

This compound treatment has been shown to increase the expression of Bone Morphogenetic Protein 2 (BMP2).[1][6][7] This leads to the phosphorylation and activation of Smad1/5/8, which then translocates to the nucleus to regulate the transcription of osteogenic genes.[1][6][7]

Wnt/β-catenin Pathway

This compound enhances the expression of Wnt3a.[1][6][7] This activation of the Wnt signaling pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), resulting in the stabilization and nuclear accumulation of β-catenin.[1][7] Nuclear β-catenin then acts as a transcriptional co-activator for genes involved in osteoblast differentiation.

MAPK/ERK Pathway

A pivotal aspect of this compound's mechanism is the potent activation of the Extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK signaling pathway.[1][3] The phosphorylation of ERK1/2 is significantly increased in the presence of this compound.[1][3] This pathway is critical, as inhibition of ERK1/2 has been shown to abolish the pro-osteogenic effects of this compound.[1][2][3] The ERK/MAPK pathway is known to play a crucial role in osteoblast differentiation by controlling the stability, activity, and nuclear localization of RUNX2.[1][8]

The following diagram illustrates the interplay of these signaling pathways initiated by this compound.

Caption: this compound signaling pathways in osteoblast differentiation.

Experimental Evidence and Quantitative Data

The pro-osteogenic effects of this compound have been validated through a series of in vitro experiments.

Cell Viability and Migration

This compound, at concentrations ranging from 0.1 to 100 μM, has been shown to have no cytotoxic effects on pre-osteoblasts.[1][4] Furthermore, at concentrations of 1, 10, and 30 μM, this compound promoted wound healing and transmigration of pre-osteoblasts during osteogenic differentiation.[1][3][4]

| Experiment | This compound Concentration (μM) | Observation | Reference |

| MTT Assay (Cell Viability) | 0.1, 1, 10, 30, 100 | No cytotoxic or proliferative effects | [1][4] |

| Wound Healing Assay | 1, 10, 30 | Dose-dependent increase in wound recovery | [1][3] |

| Boyden Chamber Assay | 1, 10, 30 | Dose-dependent promotion of transmigration | [1][9] |

Osteoblast Differentiation Markers

The effect of this compound on osteoblast differentiation was assessed by measuring Alkaline Phosphatase (ALP) activity, an early marker of osteogenesis, and by Alizarin Red S (ARS) staining, which indicates mineralized nodule formation in late-stage differentiation.

| Experiment | This compound Concentration (μM) | Time Point | Observation | Reference |

| ALP Staining | 1, 10, 30 | 7 days | Dose-dependent increase in ALP staining | [1][3] |

| Alizarin Red S Staining | 1, 10, 30 | 14 days | Enhanced mineralized nodule formation | [1][3] |

Signaling Pathway Modulation

Western blot analysis was employed to quantify the changes in key signaling proteins following this compound treatment.

| Target Protein | This compound Concentration (μM) | Observation | Reference |

| BMP2 | 1, 10 | Increased protein expression | [1] |

| p-Smad1/5/8 | 1, 10 | Increased phosphorylation | [1] |

| Wnt3a | 1, 10 | Enhanced protein expression | [1] |

| p-GSK3β | 1, 10 | Increased phosphorylation | [1] |

| β-catenin | 1, 10 | Increased protein level | [1] |

| p-ERK1/2 | 1, 10 | Increased phosphorylation | [1][3] |

| RUNX2 | 1, 10 | Increased expression and nuclear localization | [1][2][3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Osteoblast Differentiation

Pre-osteoblast cell lines (e.g., MC3T3-E1) are cultured in a standard growth medium. To induce osteoblast differentiation, the growth medium is supplemented with an osteogenic supplement (OS) medium containing 50 μg/mL L-ascorbic acid and 10 mM β-glycerophosphate.[1] this compound is added to the OS medium at the indicated concentrations.

MTT Assay for Cell Viability

Pre-osteoblasts are seeded in 96-well plates and treated with varying concentrations of this compound (0.1 to 100 μM) for 24 hours.[1][5] Subsequently, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.

Alkaline Phosphatase (ALP) Staining and Activity Assay

For ALP staining, cells are cultured in OS medium with this compound for 7 days.[1] The cells are then fixed and incubated with an ALP substrate solution.[1] The staining intensity is observed and quantified. For the ALP activity assay, cell lysates are collected, and the enzymatic activity is measured spectrophotometrically using a p-nitrophenyl phosphate (B84403) substrate.

Alizarin Red S (ARS) Staining

To assess mineralization, cells are cultured in OS medium with this compound for 14 days.[10] The cells are then fixed and stained with Alizarin Red S solution, which binds to calcium deposits. The stained mineralized nodules are visualized and quantified.

Western Blot Analysis

Cells are treated with this compound for the indicated times. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the target proteins (e.g., BMP2, p-Smad1/5/8, Wnt3a, p-GSK3β, β-catenin, p-ERK, ERK, RUNX2) and a loading control (e.g., β-actin).[5] After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence system.

Immunofluorescence Analysis

To determine the nuclear localization of RUNX2, cells are cultured on coverslips and treated with this compound. The cells are then fixed, permeabilized, and incubated with an anti-RUNX2 antibody. Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted with a DAPI-containing medium to stain the nuclei. The localization of RUNX2 is then observed using a fluorescence microscope.[7]

The experimental workflow is summarized in the diagram below.

Caption: General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising natural compound for promoting bone formation. Its mechanism of action, centered on the activation of the BMP/Smad, Wnt/β-catenin, and MAPK/ERK pathways leading to enhanced RUNX2 activity, provides a solid foundation for its further development as a therapeutic agent.[1][2][3][5] Future research should focus on in vivo studies to validate these findings in animal models of bone loss and to assess the safety and efficacy of this compound for clinical applications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers to build upon in the quest for novel treatments for bone diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] this compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Paeonolide from Peonia suffruticosa: A Technical Guide to its Biological Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonia suffruticosa (Moutan Cortex) is a plant with a long history in traditional medicine, particularly in East Asia. Its root bark contains a variety of bioactive compounds, which are credited with therapeutic effects in inflammatory, neurological, cancer, and cardiovascular diseases.[1][2] Among these compounds is Paeonolide, a glycoside derivative of paeonol (B1678282). While many studies have focused on paeonol and the crude extracts of Paeonia suffruticosa, this technical guide consolidates the current scientific knowledge specifically on the biological activities of isolated this compound, with a primary focus on its well-documented role in bone formation and emerging evidence in other therapeutic areas.

Osteogenic Activity: Enhancing Bone Formation

The most extensively studied biological activity of this compound is its ability to promote osteoblast differentiation and bone mineralization, suggesting its potential as a therapeutic agent for bone diseases like osteoporosis and periodontitis.[1]

Mechanism of Action in Osteoblasts

This compound has been shown to enhance osteoblast differentiation and bone matrix mineralization primarily through the activation of the intracellular ERK1/2-RUNX2 signaling pathway.[1] It also influences other key osteogenic pathways, including the bone morphogenetic protein (BMP)–Smad1/5/8 and Wnt–β-catenin pathways.[1]

The proposed mechanism involves this compound increasing the phosphorylation of ERK1/2, which in turn promotes the expression and nuclear localization of the transcription factor RUNX2 (Runt-related transcription factor 2), a master regulator of osteoblast differentiation.[1] This cascade leads to the increased expression of osteoblast-specific genes and subsequent mineralization of the bone matrix.

References

Paeonolide's Role in Bone Formation: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonolide, a phenolic compound isolated from the root bark of Paeonia suffruticosa, has emerged as a promising agent in the field of bone regeneration. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound promotes osteoblast differentiation and bone formation. We will explore the key signaling pathways—Bone Morphogenetic Protein (BMP)/Smad, Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)—that are modulated by this compound, leading to the activation of the master osteogenic transcription factor, RUNX2. This document summarizes quantitative data from in vitro studies, offers detailed experimental protocols for key assays, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways in this compound-Mediated Osteogenesis

This compound orchestrates bone formation primarily by activating a network of interconnected signaling pathways that converge on the regulation of RUNX2, a critical transcription factor for osteoblast differentiation.[1][2][3] The principal pathways implicated are the BMP/Smad, Wnt/β-catenin, and MAPK/ERK pathways.

BMP/Smad Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is fundamental to bone development and regeneration.[1][4] this compound has been shown to enhance the expression of BMP2, a key osteogenic growth factor.[1][5] BMP2 initiates the signaling cascade by binding to its receptors on the cell surface, which in turn leads to the phosphorylation and activation of Smad1/5/8 proteins.[1][4] These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of osteogenic genes, including RUNX2.[1]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical regulator of bone mass and osteoblast function.[6][7] this compound treatment has been observed to increase the expression of Wnt3a.[1][5] Wnt3a binding to its receptor complex on the cell surface leads to the inhibition of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it acts as a co-activator for transcription factors that promote the expression of osteogenic genes, including RUNX2.[1]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) branch, plays a significant role in osteoblast proliferation and differentiation.[8][9] this compound has been identified as a potent activator of ERK1/2 phosphorylation.[2][3] The activation of the ERK1/2 pathway is crucial for the expression and nuclear localization of RUNX2.[2][10] Inhibition of the ERK1/2 pathway has been shown to abolish the pro-osteogenic effects of this compound, highlighting the central role of this pathway.[2][3]

Quantitative Data Summary

The pro-osteogenic effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Effective Concentrations of this compound on Osteoblast Differentiation Markers

| Concentration (µM) | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Mineralized Nodule Formation | Reference |

| 1 | Increased | Increased | [2][5] |

| 10 | Dose-dependently increased | Dose-dependently increased | [2][5] |

| 30 | Dose-dependently increased | Dose-dependently increased | [2][5] |

| 100 | No cytotoxic or proliferative effects observed | Not reported | [2][10] |

Table 2: this compound's Effect on Signaling Protein Expression and Phosphorylation

| Treatment | Target Protein | Observed Effect | Reference |

| This compound (1 and 10 µM) | BMP2 | Increased expression | [5] |

| This compound (1 and 10 µM) | p-Smad1/5/8 | Increased phosphorylation | [5] |

| This compound (1 and 10 µM) | Wnt3a | Increased expression | [5] |

| This compound (1 and 10 µM) | β-catenin | Increased protein level | [5] |

| This compound (1 and 10 µM) | p-ERK1/2 | Increased phosphorylation | [2][5] |

| This compound + U0126 (ERK1/2 inhibitor) | ALP Activity & Mineralization | Attenuated this compound-mediated effects | [2] |

| This compound + U0126 (ERK1/2 inhibitor) | RUNX2 Expression & Localization | Attenuated this compound-induced effects | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects on bone formation.

Cell Culture and Osteogenic Differentiation

-

Cell Line: Pre-osteoblastic cell lines such as MC3T3-E1 or primary mesenchymal stem cells are commonly used.

-

Culture Medium: Cells are typically cultured in α-Minimum Essential Medium (α-MEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Induction: To induce osteoblast differentiation, the culture medium is supplemented with an osteogenic supplement (OS) cocktail, commonly containing 50 µg/mL L-ascorbic acid and 10 mM β-glycerophosphate.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (e.g., 1, 10, 30 µM). The medium is replaced every 2-3 days.

Alkaline Phosphatase (ALP) Staining and Activity Assay

-

Purpose: To assess early-stage osteoblast differentiation.

-

Protocol:

-

After 7 days of osteogenic induction, cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed with 4% paraformaldehyde for 10 minutes.

-

For staining, a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT) is added, and the cells are incubated in the dark until a color change is observed.

-

For the activity assay, cells are lysed, and the lysate is incubated with p-nitrophenyl phosphate (pNPP). The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.[11]

-

Alizarin Red S (ARS) Staining

-

Purpose: To detect the formation of mineralized nodules, a marker of late-stage osteoblast differentiation.

-

Protocol:

-

After 14-21 days of osteogenic induction, cells are washed with PBS and fixed with 4% paraformaldehyde.

-

The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Excess stain is removed by washing with deionized water.

-

The stained mineralized nodules can be visualized and quantified.

-

Western Blot Analysis

-

Purpose: To determine the expression and phosphorylation levels of key signaling proteins.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., BMP2, p-Smad1/5/8, Wnt3a, β-catenin, p-ERK1/2, RUNX2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

The membrane is then incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence

-

Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of RUNX2.

-

Protocol:

-

Cells are grown on coverslips and subjected to the desired treatments.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

After blocking with BSA, cells are incubated with the primary antibody against the protein of interest (e.g., RUNX2).

-

Cells are then incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on osteoblast differentiation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its mechanism of action involves the synergistic activation of the BMP/Smad, Wnt/β-catenin, and MAPK/ERK signaling pathways, all of which converge to enhance the expression and activity of the master osteogenic transcription factor, RUNX2. This guide provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic applications of this compound in bone regeneration and the treatment of bone-related disorders.

References

- 1. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Parthenolide Promotes Differentiation of Osteoblasts Through the Wnt/β-Catenin Signaling Pathway in Inflammatory Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Parthenolide ameliorates glucocorticoid-induced inhibition of osteogenic differentiation and osteoporosis by activating ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro osteoblast proliferation and in-vivo anti-osteoporotic activity of Bombax ceiba with quantification of Lupeol, gallic acid and β-sitosterol by HPTLC and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Paeonolide in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis is a progressive skeletal disease characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fracture. Current therapeutic strategies often have limitations, necessitating the exploration of novel anabolic agents. Paeonolide (PALI), a phenolic compound isolated from the root cortex of Paeonia suffruticosa, has emerged as a promising candidate for the treatment of osteoporosis. Extensive in vitro studies have demonstrated its potent osteogenic properties, primarily through the stimulation of osteoblast differentiation and mineralization. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. A related compound, Paeonoside (PASI), also found in Paeonia suffruticosa, exhibits similar pro-osteogenic effects and is discussed herein to provide a broader context for the therapeutic potential of compounds from this natural source.

Mechanism of Action: Enhancing Osteoblast Function

This compound exerts its pro-osteogenic effects by modulating several key signaling pathways that are crucial for osteoblast differentiation and bone formation. The primary mechanism involves the upregulation of master transcription factors in osteogenesis, such as Runt-related transcription factor 2 (RUNX2).[1][2] This is achieved through the activation of the Bone Morphogenetic Protein 2 (BMP2), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3]

Activation of BMP2 and Wnt/β-catenin Signaling

This compound has been shown to increase the expression of BMP2 and Wnt3a.[2] The binding of these ligands to their respective receptors initiates a cascade of intracellular events. In the BMP2 pathway, this leads to the phosphorylation of Smad1/5/8, which then translocates to the nucleus to regulate gene expression.[2] In the Wnt/β-catenin pathway, this compound promotes the stabilization and nuclear translocation of β-catenin.[2] Both pathways converge to enhance the expression of RUNX2, a critical transcription factor for osteoblast differentiation.[2][4]

Role of the MAPK/ERK Pathway

The MAPK/ERK pathway is another significant contributor to the osteogenic effects of this compound. Studies have demonstrated that this compound treatment leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2] This activation of the ERK pathway is essential for the nuclear localization and transcriptional activity of RUNX2.[2] Inhibition of the ERK1/2 pathway has been shown to abolish the pro-differentiative effects of this compound on osteoblasts.[2]

In Vitro Evidence of Osteogenic Activity

The pro-osteogenic potential of this compound and the related compound Paeonoside has been substantiated through a series of in vitro experiments on pre-osteoblastic cell lines. These studies have consistently demonstrated a dose-dependent enhancement of osteoblast migration, differentiation, and mineralization.

This compound (PALI)

This compound has been shown to promote the migration of pre-osteoblasts, a crucial step in bone repair and regeneration.[2] Furthermore, it significantly enhances early and late-stage osteoblast differentiation, as evidenced by increased alkaline phosphatase (ALP) activity and the formation of mineralized nodules.[2][5]

Paeonoside (PASI)

Similar to this compound, Paeonoside has been reported to have no cytotoxic effects on pre-osteoblasts and to promote their migration.[4] It also increases ALP activity and enhances the formation of mineralized nodules in a dose-dependent manner.[4]

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the quantitative data from key in vitro studies on this compound (PALI) and Paeonoside (PASI).

Table 1: Effect of this compound (PALI) on Osteoblast Differentiation

| Concentration (µM) | Cell Viability (% of Control) | ALP Activity (Fold Change vs. OS) | Mineralized Nodule Formation (Fold Change vs. OS) |

| 0 | ~100% | 1.0 | 1.0 |

| 1 | ~100% | Significant Increase | Significant Increase |

| 10 | ~100% | Significant Dose-Dependent Increase | Significant Dose-Dependent Increase |

| 30 | ~100% | Significant Dose-Dependent Increase | Significant Dose-Dependent Increase |

| 100 | ~100% | Not Assessed | Not Assessed |

*OS: Osteogenic Supplement Medium. Data are qualitative summaries from Park et al., 2021, as precise numerical fold changes were presented in graphical format.[2][5]

Table 2: Effect of Paeonoside (PASI) on Osteoblast Differentiation

| Concentration (µM) | Cell Viability (% of Control) | ALP Activity (Fold Change vs. OS) | Mineralized Nodule Formation (Fold Change vs. OS) |

| 0 | ~100% | 1.0 | 1.0 |

| 1 | ~100% | ~1.2 | ~1.3 |

| 10 | ~100% | ~1.5 | ~1.8 |

| 30 | ~100% | ~1.8 | ~2.2 |

| 100 | ~100% | Not Assessed | Not Assessed |

*OS: Osteogenic Supplement Medium. Data are estimations based on graphical representations in Park et al., 2021.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

Pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a suitable medium, such as α-Minimum Essential Medium (α-MEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For osteogenic differentiation, the culture medium is replaced with an osteogenic supplement (OS) medium containing ascorbic acid and β-glycerophosphate.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

-

Culture cells in 24-well plates and induce osteogenic differentiation in the presence of various concentrations of this compound for 7 days.

-

Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

-

Transfer the cell lysate to a new 96-well plate.

-

Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding NaOH solution.

-

Measure the absorbance at 405 nm. ALP activity is normalized to the total protein content.

Alizarin Red S (ARS) Staining for Mineralization

-

Culture cells in 24-well plates and induce osteogenic differentiation with this compound for 14-21 days.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with distilled water.

-

Stain the cells with 40 mM Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash the cells with distilled water to remove excess stain.

-

For quantification, destain the cells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.[6]

Western Blot Analysis

-

Treat cells with this compound for the specified time, then lyse the cells to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% skim milk or bovine serum albumin in TBST.

-

Incubate with primary antibodies against target proteins (e.g., BMP2, p-Smad1/5/8, Wnt3a, β-catenin, p-ERK, ERK, RUNX2, and β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its osteogenic potential.

Caption: this compound-activated signaling pathways in osteoblasts.

Caption: In vitro experimental workflow for this compound.

Future Directions and Conclusion

The existing in vitro evidence strongly supports the therapeutic potential of this compound as an anabolic agent for osteoporosis. Its ability to promote osteoblast differentiation and mineralization through the modulation of key signaling pathways is well-documented. However, to the best of our knowledge, there is a lack of published in vivo studies specifically investigating the effects of this compound in animal models of osteoporosis, such as the ovariectomized rat model. A related compound, Paeonol, has been shown to suppress osteoclastogenesis and ovariectomy-induced osteoporosis, providing a rationale for similar investigations into this compound.[3]

Future research should focus on:

-

In vivo efficacy studies: Evaluating the effects of this compound on bone mineral density, bone microarchitecture, and biomechanical strength in established animal models of osteoporosis.

-

Pharmacokinetic and toxicological studies: Determining the bioavailability, metabolic fate, and safety profile of this compound.

-

Combination therapy studies: Investigating the potential synergistic effects of this compound with existing anti-resorptive or anabolic drugs.

References

- 1. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound as a Novel Regulator of Core-Binding Factor Subunit Alpha-1 in Bone-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Neuroprotective Potential of Paeonol in In Vitro Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge to global health. The complex pathophysiology of these disorders, often involving neuroinflammation, oxidative stress, and apoptosis, necessitates the exploration of multi-target therapeutic agents. Paeonol, a major phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has emerged as a promising candidate due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of Paeonol demonstrated in various in vitro models, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanisms of Neuroprotection

In vitro studies have consistently demonstrated that Paeonol exerts its neuroprotective effects through three primary mechanisms: anti-neuroinflammation, anti-oxidation, and anti-apoptosis. These actions are mediated through the modulation of several key signaling pathways.

Anti-Neuroinflammatory Effects

Chronic activation of microglial cells, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation and contributes to neuronal damage through the release of pro-inflammatory and neurotoxic factors.[3] Paeonol has been shown to effectively suppress microglial activation.[3] In models utilizing lipopolysaccharide (LPS) to induce an inflammatory response, Paeonol treatment significantly reduces the production and release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3]

The anti-inflammatory action of Paeonol is largely attributed to its ability to inhibit the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in neuronal cell death. Paeonol demonstrates significant antioxidant properties by mitigating oxidative stress in neuronal cells.[1] In in vitro models of amyotrophic lateral sclerosis (ALS), Paeonol protected NSC-34 motor neuron-like cells from cytotoxicity induced by glutamate (B1630785), LPS, and hydrogen peroxide (H₂O₂).[1] Furthermore, it has been shown to reduce mitochondrial oxidative stress induced by glutamate.[1]

The antioxidant effects of Paeonol are also linked to the activation of the adenosine (B11128) monophosphate-activated protein kinase-α (AMPKα) and glycogen (B147801) synthase kinase 3 α/β (GSK3α/β) signaling pathways, which in turn inhibit oxidative mediators.[2]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons in neurodegenerative diseases. Paeonol has been shown to inhibit neuronal apoptosis through the modulation of the Bcl-2 family of proteins. In glutamate-induced cytotoxicity in PC12 cells, a common in vitro model for neuronal studies, Paeonol treatment was found to upregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while downregulating the pro-apoptotic proteins Bax and Bad.[4] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of downstream caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis.[4]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of Paeonol.

Table 1: Effect of Paeonol on Cell Viability

| Cell Line | Neurotoxic Agent | Paeonol Concentration | Outcome | Reference |

| NSC-34 (WT and MT) | Glutamate, H₂O₂, LPS | Co-treatment | Significantly increased cell viability to normal levels | [1] |

| PC12 | Glutamate | Pre-treatment | Significantly prevented decrease in cell viability | [4] |

| Organotypic hippocampal slices | LPS | Co-treatment | Blocked neuronal death | [3] |

Table 2: Anti-inflammatory Effects of Paeonol

| Cell Model | Inflammatory Stimulus | Paeonol Concentration | Measured Mediator | Result | Reference |

| Primary microglial cells | LPS | Not specified | Nitric Oxide (NO) | Inhibited release | [3] |

| Primary microglial cells | LPS | Not specified | TNF-α | Reduced release | [3] |

| Primary microglial cells | LPS | Not specified | IL-1β | Reduced release | [3] |

Table 3: Anti-apoptotic Effects of Paeonol

| Cell Line | Apoptotic Stimulus | Paeonol Concentration | Protein Target | Effect on Expression | Reference |

| PC12 | Glutamate | Not specified | Bax | Inhibited | [4] |

| PC12 | Glutamate | Not specified | Bad | Inhibited | [4] |

| PC12 | Glutamate | Not specified | Bcl-2 | Increased | [4] |

| PC12 | Glutamate | Not specified | Bcl-xL | Increased | [4] |

| PC12 | Glutamate | Not specified | Caspase-3 | Decreased levels | [4] |

| PC12 | Glutamate | Not specified | Caspase-9 | Decreased levels | [4] |

| NSC-34 (WT and MT) | Glutamate | Not specified | Cleaved caspase-3 | Significantly reduced | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly used to assess the neuroprotective effects of Paeonol in vitro.

General Experimental Workflow

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate neuronal cells (e.g., PC12 or NSC-34) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of Paeonol for a specified duration (e.g., 1-2 hours).

-

Induction of Toxicity: Add the neurotoxic agent (e.g., glutamate or H₂O₂) to the wells (except for the control and Paeonol-only groups) and incubate for the desired time (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

-

Cell Culture and Treatment: Culture and treat the cells with Paeonol and the apoptotic stimulus as described above.

-

Cell Harvesting: After treatment, collect the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of Paeonol. Its ability to concurrently mitigate neuroinflammation, oxidative stress, and apoptosis through the modulation of key signaling pathways makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic applications of Paeonol and related compounds. Future studies should focus on elucidating the precise molecular interactions and further validating these findings in more complex in vitro models, such as 3D organoids and co-culture systems, to better mimic the in vivo microenvironment of the central nervous system.

References

- 1. Antioxidant and Neuroprotective Effects of Paeonol against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Paeonol on Anti-Neuroinflammatory Responses in Microglial Cells [mdpi.com]

- 3. Paeonol attenuates inflammation-mediated neurotoxicity and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Paeonolide as a Potential Anti-Cancer Agent: A Review of Current Evidence and Future Directions

Executive Summary:

Paeonolide, a natural compound isolated from the roots of Paeonia suffruticosa, is an emerging molecule of interest in biomedical research. While its therapeutic effects have been notably documented in the context of bone formation and osteoblast differentiation, its direct role as an anti-cancer agent is a nascent field of investigation. Current scientific literature provides limited, yet promising, evidence for its cytotoxic effects against specific cancer cell lines. This technical guide synthesizes the available preclinical data on this compound and the closely related paeonenoide C as potential anti-cancer agents. It details their observed mechanisms of action, presents quantitative data on their efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. Due to the scarcity of direct research, this guide also provides context by briefly summarizing the more extensively studied anti-cancer properties of related compounds from the Paeonia genus and explores potential anti-cancer mechanisms of this compound based on its known molecular targets.

Introduction to this compound

This compound (PALI) is a bioactive compound identified in Paeonia suffruticosa, a plant used extensively in traditional medicine for treating various conditions, including inflammatory and cardiovascular diseases.[1][2] While significant research has focused on this compound's ability to promote osteoblast differentiation via the ERK1/2-RUNX2 signaling pathway, its potential application in oncology is just beginning to be explored.[1][3] This document focuses on the direct and inferred anti-neoplastic properties of this compound.

Direct Anti-Cancer Evidence: Paeonenoide C in Colon Cancer

A study investigating compounds from Paeonia obovata identified paeonenoide C, a related triterpenoid, as having anti-cancer activity against human colon cancer cells (HT-29).[4]

The study demonstrated that paeonenoide C exerts a dose-dependent cytotoxic effect on HT-29 colon cancer cells, with significant effects observed at concentrations of 150 µM and above.[4]

| Compound | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| Paeonenoide C | HT-29 (Colon) | MTT Assay | 150 µM, 200 µM | Significant reduction in cell viability | [4] |

| Paeonenoide C | HT-29 (Colon) | LDH Release | 150 µM, 200 µM | ~80% increase in LDH release vs. control | [4] |

| Paeonenoide C | HT-29 (Colon) | Colony Formation | >150 µM | Inhibition of colony formation | [4] |

Paeonenoide C was found to induce cell cycle arrest and apoptosis in HT-29 cells. The primary mechanism involves the inhibition of key proteins that regulate cell proliferation. Specifically, it suppresses the phosphorylation of the Retinoblastoma (Rb) protein, which is crucial for the G1/S phase transition in the cell cycle.[4] By keeping Rb in its active, dephosphorylated state, paeonenoide C prevents the release of the E2F transcription factor, thereby inducing G1 arrest and inhibiting cell proliferation.[4]

Furthermore, the compound was shown to down-regulate both the expression and phosphorylation of Extracellular signal-regulated kinases 1/2 (ERK1/2), key components of the MAPK signaling pathway that is frequently over-activated in cancers to promote cell growth and survival.[4][5]

The following diagram illustrates the inhibitory effect of Paeonenoide C on the ERK1/2 signaling pathway, a critical regulator of cell proliferation.

Potential Anti-Cancer Mechanisms via Known Molecular Targets

While direct anti-cancer studies are sparse, the well-documented effects of this compound on the ERK1/2 and RUNX2 pathways in non-cancer cells provide a basis for hypothesizing its potential role in oncology, particularly in cancers that metastasize to bone.[1]

Runt-related transcription factor 2 (RUNX2) is a master regulator of bone formation but is also aberrantly expressed in cancers such as breast and prostate cancer, where it promotes tumor progression and bone metastasis.[6][7][8] In cancer cells, RUNX2 can activate genes associated with angiogenesis, invasion, and metastasis.[9][10] The ERK1/2 pathway, which this compound is known to activate in osteoblasts, is also a central signaling cascade that is commonly dysregulated in cancer, controlling cell proliferation and survival.[11][12]

This compound's known mechanism involves the activation of ERK1/2, leading to the expression and nuclear localization of RUNX2, which ultimately promotes osteoblast differentiation and bone formation.[1] This suggests a complex, context-dependent role in bone metastasis. While RUNX2 expression in cancer cells is pro-metastatic, stimulating bone-forming cells (osteoblasts) could theoretically help maintain bone integrity. Further research is required to determine whether this compound's effects on host osteoblasts could counteract the bone-destroying (osteolytic) activity often associated with metastatic tumors.

The following diagram shows the established signaling pathway for this compound in pre-osteoblast cells. The dual role of these targets in cancer suggests a potential, though unproven, point of intervention.

Anti-Cancer Activity of Related Paeonia Compounds (Contextual Information)

To provide a broader context for this compound's potential, it is useful to review the more extensively researched anti-cancer properties of paeonol (B1678282) and paeoniflorin , other major bioactive compounds from the Paeonia species. Note: The following data does not pertain to this compound.

These related compounds have demonstrated broad anti-cancer activity across numerous cell lines.

| Compound | Cancer Type | Cell Line(s) | IC50 Value | Reference |

| Paeonol | Bladder Cancer | T24 | 225 µg/mL (48h) | [13] |

| Paeonol | Bladder Cancer | J82 | 124 µg/mL (48h) | [13] |

| Paeonol | Non-Small Cell Lung | H1299 | Dose-dependent decrease in viability | [14] |

| Paeoniflorin | Gastric Cancer | MGC803, SGC7901 | Dose-dependent apoptosis increase | [15] |

Paeonol has been shown to inhibit cancer cell growth, migration, and invasion by modulating several critical signaling pathways, including the PI3K/AKT/mTOR, MAPK, and TGF-β1/Smad pathways.[16][17] It exerts anti-proliferative and pro-apoptotic effects and can inhibit the Epithelial-Mesenchymal-Transition (EMT), a key process in metastasis.[16][17]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and related compounds.

-

MTT Assay : This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding : Cancer cells (e.g., HT-29) are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and cultured to allow for attachment.[1]

-

Treatment : Cells are treated with various concentrations of the test compound (e.g., Paeonenoide C at 0-200 µM) for a specified duration (e.g., 24-48 hours).[4]

-

MTT Incubation : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Measurement : The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

-

-

LDH Release Assay : This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.

-

Follow cell seeding and treatment steps as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions to mix the supernatant with the reaction mixture.

-

Measure the absorbance at the specified wavelength to determine the amount of LDH released.

-

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p-ERK, Rb).

- Protein Extraction : After treatment with the compound, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

- Protein Quantification : The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

- SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

- Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

- Blocking & Antibody Incubation : The membrane is blocked to prevent non-specific binding, then incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-RUNX2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is often normalized to a loading control like β-actin.

In vivo studies are crucial for evaluating a compound's anti-tumor efficacy in a living organism. While no in vivo anti-cancer studies for this compound were found, a general protocol is as follows:

- Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor cells.[18][19]

- Tumor Implantation : Human cancer cells are injected subcutaneously or orthotopically into the mice.[18]

- Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).[18]

- Treatment : Mice are randomized into control and treatment groups. The treatment group receives the compound (e.g., this compound) via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.

- Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.

- Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).

The following diagram outlines a typical preclinical workflow for evaluating a novel anti-cancer agent like this compound.

Conclusion and Future Perspectives

The available evidence, though limited, suggests that this compound and its related structures may possess anti-cancer properties, particularly demonstrated by the cytotoxic effects of paeonenoide C on colon cancer cells through the inhibition of Rb and ERK1/2 phosphorylation.[4] The known role of this compound in regulating the ERK1/2-RUNX2 pathway, a critical axis in both bone development and cancer metastasis, warrants further investigation into its potential as a therapeutic agent, especially for bone-related malignancies.[1][7]

Future research should focus on systematically screening this compound against a broad panel of cancer cell lines to determine its efficacy and establish IC50 values. Subsequent mechanistic studies should aim to elucidate the specific signaling pathways it modulates in cancer cells. Finally, in vivo studies using animal models are essential to validate its anti-tumor activity and assess its safety profile, paving the way for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Mechanisms of Paeonoside in the Differentiation of Pre-Osteoblasts and the Formation of Mineralized Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of paeonenoide C isolated from Paeonia obovata on HT-29 human colon cancer cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 5. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Regulatory roles of Runx2 in metastatic tumor and cancer cell interactions with bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulatory roles of Runx2 in metastatic tumor and cancer cell interactions with bone | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Extracellular signal-regulated kinases associate with and phosphorylate DHPS to promote cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic effects of paeonol on non‑small cell lung cancer cells via regulation of the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitumor Effects of Paeoniflorin on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

The Cardiovascular Protective Effects of Paeonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonol (B1678282), a phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional Chinese medicine for the management of various ailments.[1] In recent years, a growing body of scientific evidence has highlighted its significant protective effects on the cardiovascular system.[2][3] This technical guide provides an in-depth overview of the cardiovascular protective mechanisms of Paeonol, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. Paeonol exerts its beneficial effects through a multitude of actions, including anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as the regulation of vascular tone and inhibition of vascular smooth muscle cell proliferation.[1][2][3][4]

Core Mechanisms of Cardiovascular Protection

Paeonol's cardioprotective effects are multifaceted, targeting key pathological processes in cardiovascular diseases.

Anti-Inflammatory Effects

Chronic inflammation is a cornerstone of atherosclerosis and other cardiovascular diseases. Paeonol has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] It achieves this by inhibiting key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.[4][6]

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a crucial role in endothelial dysfunction and cardiac injury.[5] Paeonol enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant gene expression.[5] It also directly scavenges ROS and reduces their production.[2]

Anti-Apoptotic Effects

Paeonol protects cardiomyocytes and endothelial cells from apoptosis (programmed cell death), a key contributor to myocardial infarction and heart failure.[2][7] It modulates the expression of apoptosis-related proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[7] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cell survival pathway, is often activated by Paeonol.[5]

Regulation of Vascular Tone and Endothelial Function

Paeonol promotes vasodilation and improves endothelial function. It enhances the production of nitric oxide (NO), a potent vasodilator, by activating endothelial nitric oxide synthase (eNOS).[2] Paeonol has also been shown to protect against endothelial dysfunction induced by various stimuli, including oxidized low-density lipoprotein (ox-LDL) and endoplasmic reticulum stress.[2][8]

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development of atherosclerosis and restenosis.[3][9] Paeonol inhibits VSMC proliferation by inducing cell cycle arrest and promoting autophagy through the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9]

Quantitative Data on the Cardiovascular Effects of Paeonol

The following tables summarize the quantitative data from various preclinical studies investigating the cardiovascular protective effects of Paeonol.

Table 1: In Vivo Efficacy of Paeonol in Animal Models of Cardiovascular Disease

| Animal Model | Disease | Paeonol Dose | Route of Administration | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHRs) | Hypertension | 5 g/kg/day | In drinking water | Systolic Blood Pressure (SBP) reduced from ~210 mmHg to ~180 mmHg after 5 weeks. Diastolic Blood Pressure (DBP) reduced from ~160 mmHg to ~130 mmHg. | [10][11] |

| Spontaneously Hypertensive Rats (SHRs) | Hypertension | 100 mg/kg/day and 200 mg/kg/day | Oral gavage | Mean Arterial Pressure (MAP) significantly decreased over 12 weeks. Increased cerebral blood flow velocity. | [12][13] |

| Rats | Myocardial Ischemia/Reperfusion (I/R) Injury | 1 mg/kg | Intravenous | Infarct size reduced from 25.20 ± 1.12% to 18.92 ± 0.76% of the area at risk. Mortality rate reduced from 50% to 0%. | [7] |

| Rats | Myocardial Ischemia/Reperfusion (I/R) Injury | 100 and 200 mg/kg | Oral gavage | Infarct area (AI/V %) reduced from 34.2 ± 3.2% to 18.3 ± 3.1% (200 mg/kg). No-reflow area (AN/V %) reduced from 18.2 ± 2.9% to 7.6 ± 2.2% (200 mg/kg). | [14][15] |

| Mice (C57BL/6J) | Endothelial Dysfunction (Tunicamycin-induced) | 20 mg/kg/day | Oral gavage | Systolic blood pressure reduced from 125.20 ± 3.01 mmHg to 103.70 ± 6.83 mmHg. | [8] |

| Mice (ApoE-/-) | Atherosclerosis | 100, 200, and 400 mg/kg/day | Oral gavage | Significantly reduced atherosclerotic plaque area in the aorta at all doses. | [9] |

| Mice (C57BL/6J) | Cardiac Hypertrophy (Angiotensin II-induced) | Low dose (L-Pae) and High dose (H-Pae) | - | Significantly improved cardiomyocyte hypertrophy and reduced systolic blood pressure. | [16] |

| Mice | Heart Failure (Transverse Aortic Constriction) | 20 and 50 mg/kg | - | Improved cardiac function (LVEF: TAC, 52.3±6.8%; PAE50, 71.4±2.5%). | [17] |

Table 2: In Vitro Efficacy of Paeonol in Cardiovascular Cell Models

| Cell Type | Stimulus | Paeonol Concentration | Key Findings | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized Low-Density Lipoprotein (ox-LDL) | 10 and 50 µM | Significantly inhibited the overproduction of ROS. Suppressed the upregulation of LOX-1 protein expression. | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 30, 60, and 120 µM | Inhibited VSMC proliferation in a co-culture model. | [3] |

| Vascular Smooth Muscle Cells (VSMCs) | Oxidized Low-Density Lipoprotein (ox-LDL) | 7.5–240 μM | Markedly inhibited VSMC proliferation in a dose-dependent manner. | [9] |

| Vascular Smooth Muscle Cells (VSMCs) | Tumor Necrosis Factor-α (TNF-α) | 100 µM | Significantly reduced the expression of proliferating cell nuclear antigen (PCNA). | [18] |

| H9c2 Cardiomyocytes | Doxorubicin | Low, Medium, and High doses | Increased cell viability and decreased apoptosis. | [1] |

Signaling Pathways Modulated by Paeonol

Paeonol exerts its cardiovascular protective effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Caption: Key signaling pathways modulated by Paeonol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the cardiovascular protective effects of Paeonol.

Induction of Myocardial Ischemia/Reperfusion (I/R) Injury in Rats

Objective: To create a model of myocardial infarction to evaluate the cardioprotective effects of Paeonol.

Protocol:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300 g) are anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg). The animals are then intubated and ventilated with a rodent ventilator.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a 6-0 silk suture.

-

Ischemia and Reperfusion: The ligation is maintained for a period of 30-60 minutes to induce ischemia, confirmed by the appearance of a pale color in the myocardial tissue.[3][19] The ligature is then released to allow for reperfusion, which typically lasts for 2-24 hours.[3][20]

-

Paeonol Administration: Paeonol is typically administered intravenously or via oral gavage before the induction of ischemia or at the onset of reperfusion, depending on the study design.[7][15]

-

Assessment of Injury: At the end of the reperfusion period, the heart is excised for analysis. Infarct size is commonly measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[20] Cardiac function can be assessed by echocardiography.[17]

Assessment of Endothelial Function in Mice

Objective: To evaluate the effect of Paeonol on endothelial-dependent vasodilation.

Protocol:

-

Animal Model: Male C57BL/6J mice are often used. Endothelial dysfunction can be induced by various methods, such as a high-fat diet or administration of agents like tunicamycin (B1663573) (an inducer of endoplasmic reticulum stress).[8]

-

Paeonol Treatment: Paeonol is administered to the mice, typically via oral gavage, for a specified period.[8]

-

Aortic Ring Preparation: Mice are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

-

Isometric Tension Recording: The aortic rings are mounted in an organ bath containing K-H buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to a force transducer to record isometric tension.

-

Vasodilation Assay: The rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) are generated to assess endothelial function. The relaxant response is expressed as a percentage of the pre-contraction induced by phenylephrine.

Western Blot Analysis of PI3K/Akt Signaling Pathway

Objective: To determine the effect of Paeonol on the activation of the PI3K/Akt signaling pathway in cardiac or vascular tissue.

Protocol:

-

Protein Extraction: Tissue or cell samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against total Akt, phosphorylated Akt (p-Akt, at Ser473), total PI3K, and phosphorylated PI3K (p-PI3K). A loading control antibody, such as GAPDH or β-actin, is also used.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Caption: A typical workflow for Western Blot analysis.

Conclusion

Paeonol demonstrates significant potential as a therapeutic agent for the prevention and treatment of cardiovascular diseases. Its pleiotropic effects, targeting multiple pathological pathways, make it an attractive candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and conduct further investigations into the promising cardiovascular protective properties of Paeonol. Future clinical trials are warranted to translate these preclinical findings into tangible benefits for patients with cardiovascular disease.

References

- 1. [Effect of paeonol on blood pressure and blood flow in artery of spontaneously hypertensive rats and its mechanisms related on vasomotion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Paeonol Protects Against Myocardial Ischemia/Reperfusion-Induced Injury by Mediating Apoptosis and Autophagy Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anti-atherosclerotic Effect of Paeonol against Vascular Smooth Muscle Cell Proliferation by Up-regulation of Autophagy via the AMPK/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Non-Invasive Blood Pressure Tracking of Spontaneous Hypertension Rats Using an Electronic Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paeonol attenuates progression of atherosclerotic lesion formation through lipid regulation, anti-inflammatory and antioxidant activities [jcps.bjmu.edu.cn]

- 11. A review on therapeutical potential of paeonol in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. europeanreview.org [europeanreview.org]

- 14. researchgate.net [researchgate.net]

- 15. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Paeonol Attenuated Inflammatory Response of Endothelial Cells via Stimulating Monocytes-Derived Exosomal MicroRNA-223 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimal Duration of Coronary Ligation and Reperfusion for Reperfusion Injury Study in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Paeonolide's Regulatory Role in the ERK1/2-RUNX2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonolide (PALI), a primary bioactive compound isolated from the dried roots of Paeonia suffruticosa, has been a cornerstone of traditional medicine for its diverse therapeutic properties. Recent investigations have illuminated its significant potential in bone health, specifically in promoting osteoblast differentiation and bone mineralization. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's pro-osteogenic effects, focusing on its critical role in regulating the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Runt-related transcription factor 2 (RUNX2) signaling cascade. Understanding this pathway is crucial for developing novel therapeutic strategies for bone-related disorders such as osteoporosis and periodontitis.[1][2][3]

Core Mechanism: The ERK1/2-RUNX2 Signaling Axis

The ERK/MAPK signaling pathway is a pivotal mediator of cellular processes, including osteoblast differentiation.[4] Within this context, ERK1/2 directly influences the activity and stabilization of RUNX2, a master transcription factor essential for osteogenesis.[3][5] Activation of ERK1/2 is required for the nuclear localization of RUNX2, enabling it to regulate the expression of genes critical for bone formation, such as osteocalcin.[3][5][6]

This compound exerts its anabolic effects on bone-forming cells by directly targeting this pathway.[3][6] Studies demonstrate that this compound treatment leads to a significant increase in the phosphorylation of ERK1/2 in pre-osteoblasts.[1][2][3] This activation of ERK1/2, in turn, enhances the expression and subsequent nuclear translocation of RUNX2.[2][3][6] The definitive role of this pathway is confirmed by inhibitor studies; the pro-osteogenic effects of this compound are abolished when the ERK1/2 pathway is blocked, underscoring its necessity for this compound's mechanism of action.[1][2][3]

Caption: this compound signaling cascade in osteoblasts.

Quantitative Data Summary

The effects of this compound on osteoblast function are dose-dependent. The following tables summarize the key quantitative and qualitative findings from referenced studies.

Table 1: Effect of this compound on Osteoblast Activity

| Concentration (µM) | Cell Viability / Cytotoxicity | Alkaline Phosphatase (ALP) Activity (Early Differentiation) | Mineralized Nodule Formation (Late Differentiation) |

| 0.1 - 100 | No cytotoxic or proliferative effects[1][3][6] | - | - |

| 1, 10, 30 | - | Dose-dependent increase[1][2][3] | Enhanced formation[1][2][3] |

Table 2: Effect of this compound on Key Signaling Proteins

| Treatment | Target Protein | Observation |

| This compound (1, 10 µM) | p-ERK1/2 | Increased phosphorylation compared to control[1][2][3] |

| This compound | RUNX2 | Increased expression and nuclear localization[2][3] |

Table 3: Effect of ERK1/2 Inhibition on this compound's Action

| Treatment | Outcome Measure | Result |

| This compound + U0126 (ERK1/2 Inhibitor) | ALP Activity | PALI-mediated increase was significantly inhibited[3] |

| This compound + U0126 (ERK1/2 Inhibitor) | Mineralized Nodule Formation | PALI-mediated enhancement was attenuated[3] |

| This compound + U0126 (ERK1/2 Inhibitor) | RUNX2 Expression & Nuclear Localization | PALI-stimulated expression and localization were blocked[2][3][6] |

Experimental Protocols